
1-(4-Fluoro-benzylcarbamoyl)cyclopropanecarboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(4-Fluoro-benzylcarbamoyl)cyclopropanecarboxylic acid” consists of a cyclopropane ring attached to a carboxylic acid group and a fluorobenzylcarbamoyl group . The presence of these functional groups could influence the compound’s reactivity and properties.Chemical Reactions Analysis
While specific chemical reactions involving “1-(4-Fluoro-benzylcarbamoyl)cyclopropanecarboxylic acid” are not available, the compound’s functional groups (carboxylic acid and carbamoyl) are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
“1-(4-Fluoro-benzylcarbamoyl)cyclopropanecarboxylic acid” is a white to almost white powder or crystal. It has a melting point of 173.0 to 177.0 °C and a predicted boiling point of 475.2±30.0 °C. The compound is soluble in methanol .Scientific Research Applications
Alzheimer's Disease Research
1-(4-Fluoro-benzylcarbamoyl)cyclopropanecarboxylic acid has been explored in the context of Alzheimer's disease. One study focused on a derivative, CHF5074, which is a γ‐secretase modulator. This compound was evaluated for its effects on brain β‐amyloid pathology and spatial memory in transgenic mice expressing human amyloid precursor protein mutations. This study suggests potential applications of similar compounds in Alzheimer's disease research (Imbimbo et al., 2009).
Synthesis and Chemical Applications
The compound has been involved in various chemical synthesis processes. For example, a study described the synthesis of a fluorinated analog of 1-aminocyclopropane carboxylic acid, indicating the compound's utility in organic chemistry and potentially in developing novel molecules with specific properties (Sloan & Kirk, 1997).
Neuropharmacology
In neuropharmacology, derivatives of this compound have been used. One example is the synthesis of neuroleptic butyrophenones, where the compound was labeled with carbon-14 for metabolic studies. This indicates its relevance in developing and studying neuropharmacological agents (Nakatsuka et al., 1979).
Cancer Research
In cancer research, fluorine-18 labeled derivatives of this compound, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), have been synthesized for use in positron emission tomography (PET), which is a powerful tool for tumor delineation. This application demonstrates its potential in diagnostic imaging in oncology (Shoup & Goodman, 1999).
Antimicrobial Applications
Derivatives of 1-(4-Fluoro-benzylcarbamoyl)cyclopropanecarboxylic acid have been explored for their antimicrobial properties. A study synthesized N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds, demonstrating their potential in developing new antimicrobial agents (Tian et al., 2009).
Safety and Hazards
properties
IUPAC Name |
1-[(4-fluorophenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-9-3-1-8(2-4-9)7-14-10(15)12(5-6-12)11(16)17/h1-4H,5-7H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJNTFWMJIQVIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NCC2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-benzylcarbamoyl)cyclopropanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B3161080.png)
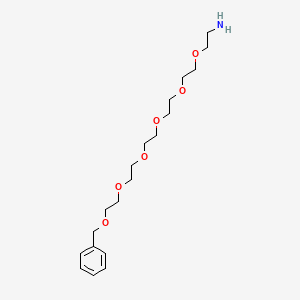

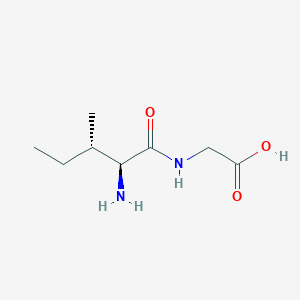
![3-[(2-Methoxyethoxy)methyl]piperidine](/img/structure/B3161109.png)
![3-[(2-Ethoxyethoxy)methyl]piperidine](/img/structure/B3161110.png)
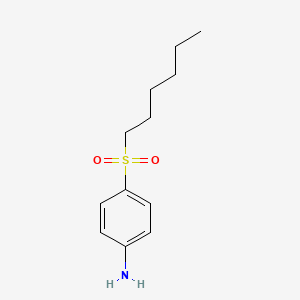

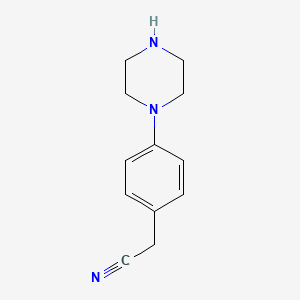
![Pentanoic acid, 5-bromo-4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3161144.png)
![Pentanoic acid, 4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-5-(2,3,5,6-tetrafluorophenoxy)-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3161148.png)
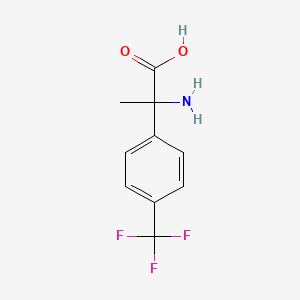

![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-](/img/structure/B3161172.png)